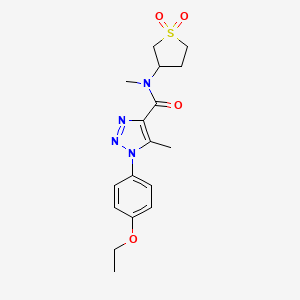![molecular formula C19H19N3O2 B2994962 N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide CAS No. 1029764-04-2](/img/structure/B2994962.png)
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid derivatives with appropriate reagents to form 2-substituted-4(3H)-quinazolinones.
Etherification: The quinazoline derivative is then subjected to etherification with N-phenylacetamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
科学研究应用
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial quorum sensing systems, thereby reducing biofilm formation and virulence factor production . Molecular docking studies have shown that the compound can bind to bacterial transcriptional regulators, disrupting their function and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
Uniqueness
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is unique due to its specific quinazoline core structure and the presence of both ethyl and phenylacetamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-ethyl-2-(2-methylquinazolin-4-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(15-9-5-4-6-10-15)18(23)13-24-19-16-11-7-8-12-17(16)20-14(2)21-19/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYUXSBKXWXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
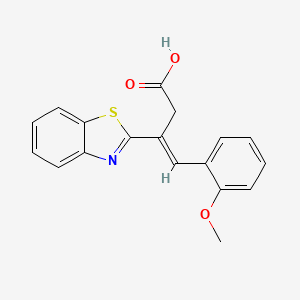
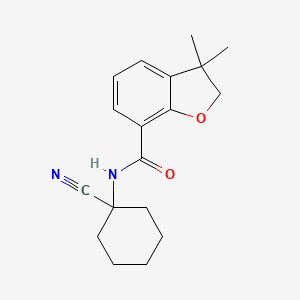

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)
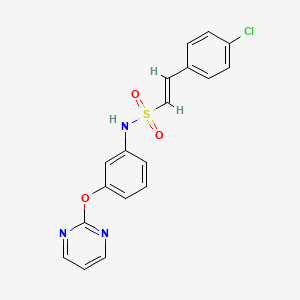
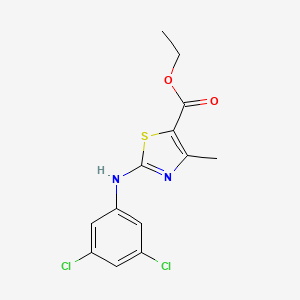
![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)
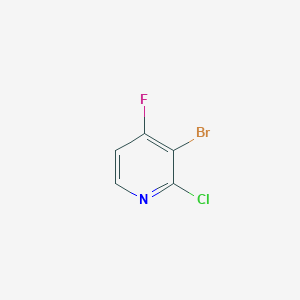
![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)
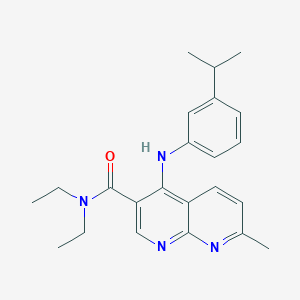
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)
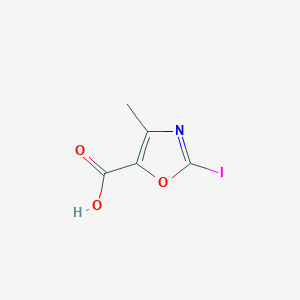
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)
